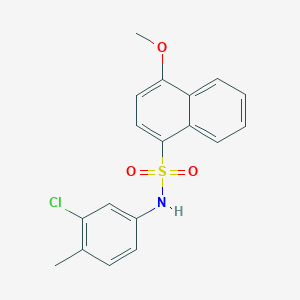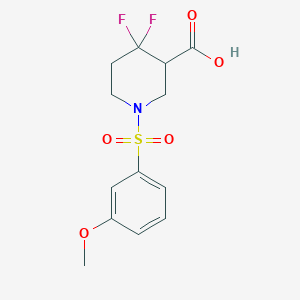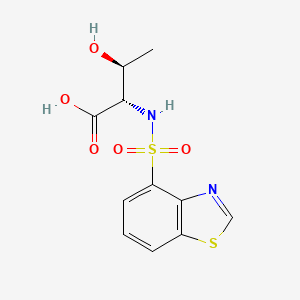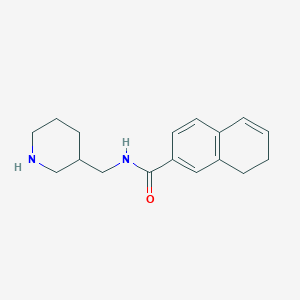
N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a naphthalene ring, which is further substituted with a methoxy group and a chloromethylphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide typically involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions: N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Products with different substituents on the phenyl ring.
Oxidation Reactions: Products with hydroxyl or carbonyl groups.
Reduction Reactions: Amines derived from the reduction of the sulfonamide group.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their growth inhibition. Additionally, the compound may interact with other proteins or receptors, modulating their activity and exerting various biological effects.
類似化合物との比較
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
Comparison: N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both a methoxy group and a sulfonamide group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the methoxy group can influence the compound’s solubility and reactivity, while the sulfonamide group is crucial for its biological activity.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-12-7-8-13(11-16(12)19)20-24(21,22)18-10-9-17(23-2)14-5-3-4-6-15(14)18/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTUHPLEXDATHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(5-Chloro-2-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B7415353.png)


![4-[2-[(2-Fluorophenyl)methyl]piperidin-1-yl]sulfonylbutanoic acid](/img/structure/B7415372.png)
![3-[1-[(1-Cyanocyclopropyl)methylsulfonyl]piperidin-4-yl]-2-methylpropanoic acid](/img/structure/B7415379.png)
![(3R,4R)-1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7415387.png)
![2-[2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7415393.png)

![Methyl 3-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)propanoate](/img/structure/B7415411.png)
![4-chloro-3-fluoro-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]benzamide](/img/structure/B7415415.png)
![2-[(2R,4S)-1-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B7415425.png)
![1-ethyl-4-methyl-5-[(5-methyl-1H-imidazol-2-yl)sulfonylmethyl]triazole](/img/structure/B7415430.png)
![N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B7415435.png)
![3-[(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylamino)methyl]-1-methylquinolin-2-one](/img/structure/B7415436.png)
